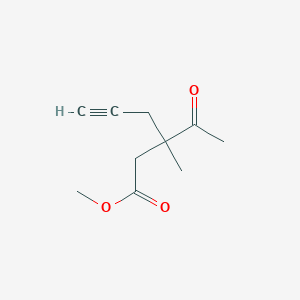
Methyl 3-acetyl-3-methylhex-5-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-acetyl-3-methylhex-5-ynoate is an organic compound with the molecular formula C10H14O3. It is a derivative of hexynoic acid and features both an acetyl group and a methyl group attached to the hexynoate backbone. This compound is of interest due to its unique structure, which includes a triple bond, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetyl-3-methylhex-5-ynoate typically involves the alkylation of a suitable precursor. One common method is the reaction of 3-methylhex-5-ynoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-acetyl-3-methylhex-5-ynoate undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation can reduce the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in the presence of a solvent like acetone.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or esters.
Aplicaciones Científicas De Investigación
Methyl 3-acetyl-3-methylhex-5-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-acetyl-3-methylhex-5-ynoate involves its interaction with various molecular targets. The triple bond in its structure allows it to participate in cycloaddition reactions, forming cyclic compounds. The acetyl group can undergo hydrolysis, releasing acetic acid and forming a more reactive intermediate that can interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-acetyl-3-methylpent-4-ynoate
- Methyl 3-acetyl-3-methylbut-3-ynoate
- Methyl 3-acetyl-3-methylprop-2-ynoate
Uniqueness
Methyl 3-acetyl-3-methylhex-5-ynoate is unique due to its longer carbon chain and the presence of both an acetyl and a methyl group, which provide distinct reactivity patterns compared to shorter-chain analogs. This makes it a valuable compound for studying the effects of chain length and functional group positioning on chemical reactivity and biological activity.
Propiedades
Número CAS |
61031-99-0 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
methyl 3-acetyl-3-methylhex-5-ynoate |
InChI |
InChI=1S/C10H14O3/c1-5-6-10(3,8(2)11)7-9(12)13-4/h1H,6-7H2,2-4H3 |
Clave InChI |
XSHZBFOQEMGHEV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(CC#C)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide](/img/structure/B14603396.png)
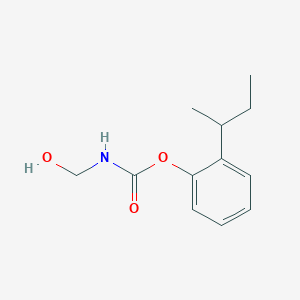
![Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]-](/img/structure/B14603411.png)
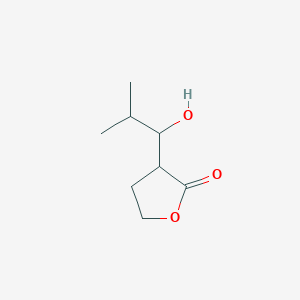
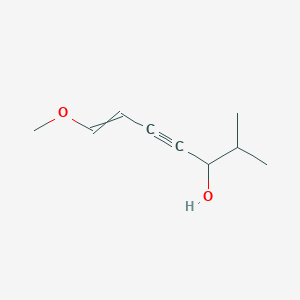
![1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene](/img/structure/B14603429.png)
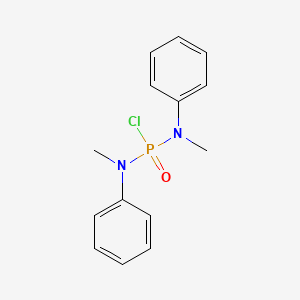
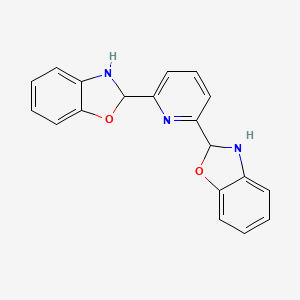
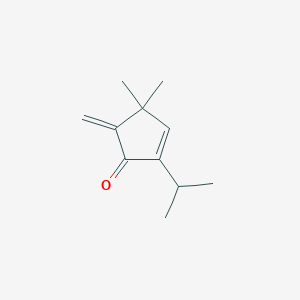

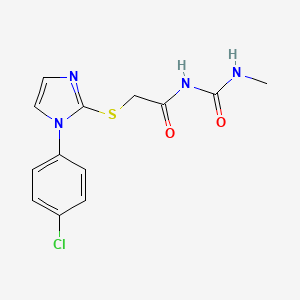
![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)


